molecular formula C12H11ClFN B1607877 4'-Fluorobiphenyl-2-ylamine hydrochloride CAS No. 1049733-12-1

4'-Fluorobiphenyl-2-ylamine hydrochloride

Cat. No.: B1607877
CAS No.: 1049733-12-1
M. Wt: 223.67 g/mol
InChI Key: XCQSZGCNEMOFEA-UHFFFAOYSA-N
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Description

Research Significance of Biphenyl (B1667301) Amine Scaffolds in Modern Organic Chemistry

Biphenyl scaffolds, which consist of two connected benzene (B151609) rings, and their derivatives are fundamental backbones in synthetic organic chemistry. rsc.org This structural motif is prevalent in a wide array of medicinally active compounds, marketed drugs, and natural products. rsc.orgdoaj.org The versatility of the biphenyl structure has led to its designation as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. doaj.orgnih.gov

The significance of biphenyl amine scaffolds is underscored by their broad spectrum of biological activities. Derivatives have been developed and patented for use as anti-inflammatory, antihypertensive, anticancer, and antifungal agents, among others. rsc.orgdoaj.orgnih.gov Beyond medicine, fluorinated biphenyls are utilized in materials science for the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and microporous organic polymers. rsc.orgossila.com The continuous development of scalable synthesis methods for biphenyl derivatives remains a vibrant and important area of research. rsc.org

Academic Context and Research Rationale for 4'-Fluorobiphenyl-2-ylamine hydrochloride Investigations

The academic interest in this compound is rooted in its potential as a specialized building block for more complex molecules. The rationale for its investigation can be broken down by its key structural features: the biphenyl core, the amine functional group, and the fluorine substituent.

The biphenyl core provides a rigid yet conformationally flexible foundation. nih.gov The amine group (-NH2) is a crucial functional handle for synthetic chemists, allowing for a variety of chemical transformations to build larger, more elaborate structures. The hydrochloride salt form enhances the compound's stability and handling properties for laboratory use.

The presence of a fluorine atom is particularly noteworthy. The introduction of organofluorine substituents into molecular structures is a common strategy in drug discovery. rsc.org Fluorine's unique properties can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. rsc.org Therefore, this compound is investigated as a key intermediate for synthesizing novel fluorinated compounds with potentially enhanced pharmaceutical or material properties. Its synthesis would likely follow established routes for similar halogenated biphenyl amines, which typically involve steps like nitration of a biphenyl precursor, followed by chemical reduction of the nitro group to an amine, and finally, formation of the hydrochloride salt. evitachem.com

Overview of Current Research Trajectories and Objectives for the Compound

Current research involving this compound is primarily directed towards its application in synthetic chemistry. It is mainly supplied as a research chemical, intended to be used as a starting material or intermediate in the synthesis of target molecules. sigmaaldrich.comlookchem.com

The principal objectives of using this compound in research include:

Drug Discovery: The compound serves as a precursor for creating novel therapeutic agents. Researchers incorporate this fluorinated biphenyl amine scaffold into larger molecules designed to interact with specific biological targets, such as protein kinases or cell surface receptors like PD-1/PD-L1, which are significant in cancer immunotherapy. nih.govacs.org The goal is to develop new drugs with improved efficacy and pharmacokinetic profiles. nih.gov

Materials Science: As a fluorinated biphenyl, it is a candidate for synthesizing advanced materials. rsc.org Research trajectories include the creation of microporous organic polymers for applications like gas separation and storage or the development of new liquid crystals and components for OLEDs. rsc.orgossila.com

In essence, the research trajectory for this compound itself is not about studying its own properties in isolation, but rather about exploiting its chemical reactivity and structural features to achieve broader synthetic goals in medicine and material science.

Chemical Data

Table 1: Compound Identification

Identifier 4'-Fluorobiphenyl-2-ylamine This compound
Molecular Formula C₁₂H₁₀FN sigmaaldrich.comguidechem.com C₁₂H₁₁ClFN bldpharm.com
Molecular Weight 187.21 g/mol sigmaaldrich.com 223.67 g/mol bldpharm.com
CAS Number 321-63-1 guidechem.comalchempharmtech.com Not explicitly available in search results

| InChI Key | OIRYNNTWJJMYNB-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com | Not explicitly available in search results |

Table 2: Physicochemical Properties of 4'-Fluorobiphenyl-2-ylamine

Property Value
Physical Form Solid sigmaaldrich.comsigmaaldrich.com
Topological Polar Surface Area 26 Ų guidechem.com
Hydrogen Bond Donor Count 1 guidechem.com
Hydrogen Bond Acceptor Count 2 guidechem.com
Rotatable Bond Count 1 guidechem.com

| Predicted pKa | 3.49 ± 0.10 guidechem.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQSZGCNEMOFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374576
Record name 2-(4-fluorophenyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049733-12-1
Record name 2-(4-fluorophenyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Fluorobiphenyl 2 Ylamine Hydrochloride and Its Derivatives

Chemo- and Regioselective Synthesis Routes to the 4'-Fluorobiphenyl-2-ylamine Scaffold

The selective construction of the 4'-fluorobiphenyl-2-ylamine core requires precise control over bond formation. Modern synthetic chemistry offers a powerful toolkit of catalytic and non-catalytic methods to achieve this with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Core Formation (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon (C-C) bonds, and they are particularly well-suited for the synthesis of biaryl compounds. mdpi.com These reactions generally involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.org

Suzuki-Miyaura Coupling: This reaction has become one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. ugr.esorganic-chemistry.org The reaction typically couples an arylboronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the 4'-fluorobiphenyl scaffold, this could involve the coupling of a 2-aminophenylboronic acid derivative with a 4-fluoroaryl halide, or a 4-fluorophenylboronic acid with a 2-aminoaryl halide. ugr.eschemrxiv.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of highly active palladium catalysts, such as those supported on nanoparticles, has shown excellent versatility in the synthesis of fluorinated biphenyl derivatives. mdpi.comugr.es A study on the Suzuki-Miyaura coupling of pentafluorophenylboronic acid highlighted the necessity of a CsF and Ag2O combination to promote the reaction with phenyl iodide or bromide, achieving high yields of the corresponding fluorinated biphenyl. nih.govelsevierpure.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org Organozinc compounds are generally more reactive than their boronic acid counterparts, which can be advantageous in certain cases. researchgate.net The Negishi coupling has a broad scope and is effective for creating C-C bonds between various carbon hybridizations. wikipedia.org The synthesis of fluorinated biphenyls has been successfully achieved using Negishi coupling, offering an alternative to Suzuki-Miyaura protocols, especially when dealing with less stable organoboron compounds. researchgate.net

Stille Coupling: The Stille reaction employs an organotin compound (organostannane) to couple with an organic halide. organic-chemistry.orgwikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. orgsyn.org While the toxicity of tin compounds is a drawback, the Stille coupling remains a valuable tool, particularly for the synthesis of complex biaryl systems. organic-chemistry.orgorgsyn.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Organometallic Reagent Advantages Disadvantages
Suzuki-Miyaura Arylboronic acids/esters Mild conditions, commercially available reagents, functional group tolerance, low toxicity of byproducts. ugr.esorganic-chemistry.org Can be sensitive to reaction conditions; some boronic acids are unstable. researchgate.net
Negishi Organozinc halides High reactivity, broad scope for carbon hybridizations. wikipedia.orgresearchgate.net Organozinc reagents can be sensitive to air and moisture.
Stille Organostannanes Air and moisture stable reagents, wide functional group tolerance. orgsyn.org Toxicity of tin compounds and byproducts. organic-chemistry.org

Buchwald-Hartwig Amination and Related C-N Bond Forming Reactions

The introduction of the amine group at the 2-position of the biphenyl core is a critical step. The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide. wikipedia.org

The development of various generations of catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of the Buchwald-Hartwig amination. rug.nl This allows for the coupling of a wide range of amines, including primary and secondary amines, with various aryl halides under relatively mild conditions. wikipedia.orgrug.nl For the synthesis of 4'-fluorobiphenyl-2-ylamine, this would typically involve the reaction of ammonia (B1221849) or an ammonia equivalent with a 2-halo-4'-fluorobiphenyl. rug.nl The choice of ligand is critical, with ligands like BINAP and DPPF showing effectiveness for coupling primary amines. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

The synthesis of fluorinated anilines via palladium-catalyzed coupling has been reported, highlighting the utility of this method for creating molecules with valuable electronic properties. nih.govberkeley.edu In some cases, weaker bases like potassium phenoxide (KOPh) have been successfully used, which is beneficial for substrates that are unstable under strongly basic conditions. nih.govberkeley.edu

Transition Metal-Free Approaches to C-C and C-N Linkages

While transition metal-catalyzed reactions are dominant, there is growing interest in developing metal-free alternatives to avoid potential metal contamination in the final products. These methods often rely on different activation strategies.

For C-C bond formation, methods based on aryne chemistry have shown promise for the atropo-selective synthesis of biaryl compounds. nih.gov Homolytic aromatic substitution (HAS) reactions, where an aryl radical is generated and reacts with an arene, represent another important pathway to biaryls. acs.org These radical reactions can be initiated photochemically or through the use of radical initiators. researchgate.net

For C-N bond formation, nucleophilic aromatic substitution (SNA) can be employed, particularly when the aromatic ring is activated by strong electron-withdrawing groups. However, the scope of SNA is often limited.

Stereoselective Synthesis of Chiral Analogs of 4'-Fluorobiphenyl-2-ylamine hydrochloride

The synthesis of chiral, non-racemic analogs of 4'-fluorobiphenyl-2-ylamine is of significant interest, particularly for applications in catalysis and medicinal chemistry. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a common feature in substituted biphenyls.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful strategy for establishing stereocenters with high enantioselectivity. In the context of biphenyl synthesis, chiral catalysts can be used to control the atroposelective formation of the biaryl axis. nih.gov This can be achieved through enantioselective cross-coupling reactions where a chiral ligand on the metal catalyst differentiates between the two enantiotopic faces of the prochiral substrate or transition state. Novel chiral biphenyl-based amine catalysts have been designed and synthesized, demonstrating their effectiveness in promoting various asymmetric reactions. rsc.orgrsc.org

Furthermore, asymmetric versions of C-N bond-forming reactions, such as the asymmetric Buchwald-Hartwig amination, can be employed to introduce a chiral center at the amine-bearing carbon or to resolve a racemic mixture of chiral biphenyls through kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

An alternative approach to stereocontrol involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral biphenyl amines, a chiral auxiliary can be attached to either the amine or one of the aromatic rings. For example, a chiral amine can be used as a directing group in a cross-coupling reaction to control the formation of the biphenyl axis. Alternatively, a chiral auxiliary can be attached to the amine precursor, such as in the form of a chiral sulfinamide, to guide the stereoselective addition of a nucleophile. nih.gov The use of tert-butanesulfinamide (tBS), introduced by Ellman, is a well-established method for the asymmetric synthesis of primary chiral amines. nih.gov Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries used in asymmetric synthesis, particularly for stereoselective alkylation reactions. wikipedia.orgnih.gov

Table 2: Summary of Stereoselective Synthesis Strategies

Strategy Description Key Features
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov High catalytic efficiency, potential for high enantioselectivity. rsc.orgrsc.org
Chiral Auxiliary A stoichiometric amount of a chiral molecule is used to direct the formation of a specific stereoisomer. wikipedia.org Predictable stereochemical outcome, auxiliary can often be recovered. nih.gov

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

Development of Eco-Friendly Solvents and Solvent-Free Reaction Conditions

The Suzuki-Miyaura cross-coupling reaction, a fundamental method for constructing the biphenyl core of 4'-Fluorobiphenyl-2-ylamine, traditionally relies on organic solvents that can be hazardous and environmentally detrimental. Research has therefore been directed towards identifying and implementing greener alternatives.

Aqueous media have emerged as a promising eco-friendly solvent for Suzuki-Miyaura couplings. The use of water as a solvent is not only environmentally benign but can also in some cases enhance reaction rates. chemicalbook.com For instance, studies on the synthesis of biaryls have demonstrated excellent yields in aqueous systems, often facilitated by the use of phase-transfer catalysts or surfactants to overcome the low solubility of organic reactants. researchgate.netnsf.gov Another green solvent that has shown potential is 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent that offers a more favorable environmental and safety profile compared to traditional ethereal solvents like THF. mdpi.com

Solvent-free reaction conditions represent an even more sustainable approach, eliminating solvent waste entirely. Mechanochemical methods, such as ball milling, have been successfully employed for Suzuki-Miyaura reactions, offering rapid reaction times and high yields without the need for a bulk solvent phase. nih.gov While not yet specifically reported for 4'-Fluorobiphenyl-2-ylamine, these solvent-free approaches hold significant promise for its greener synthesis.

Table 1: Comparison of Solvents for Suzuki-Miyaura Coupling Reactions

Solvent SystemAdvantagesDisadvantagesRelevant Findings
Water Non-toxic, non-flammable, inexpensivePoor solubility of many organic substratesHigh yields achieved with phase-transfer catalysts or surfactants. chemicalbook.comresearchgate.net
2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, lower toxicity than THFHigher cost than some conventional solventsEffective in oxime-palladacycle catalyzed Suzuki–Miyaura coupling. mdpi.com
Solvent-Free (Ball Milling) Eliminates solvent waste, can be fasterScalability can be a challengeProven effective for core functionalization of naphthalenediimides via Suzuki coupling. nih.gov

Catalyst Design for Recycling and Reusability

The palladium catalysts essential for Suzuki-Miyaura coupling are often expensive and can contaminate the final product. Designing catalysts that can be easily recovered and reused is a key tenet of green chemistry.

A prominent strategy involves the immobilization of palladium on solid supports. This allows for the catalyst to be filtered off at the end of the reaction and reused in subsequent batches. Supports such as polymers and silica (B1680970) have been extensively investigated. nih.gov More recently, magnetic nanoparticles have gained traction as a support material. nih.gov Palladium nanoparticles supported on magnetic cores, such as iron oxide (Fe₃O₄), can be readily separated from the reaction mixture using an external magnet, offering a simple and efficient recovery method. nih.gov These magnetically recoverable catalysts have been shown to maintain high activity over multiple reaction cycles in various coupling reactions. nih.gov

Lanthanide-based nanoparticles have also been explored as supports for palladium catalysts in Suzuki coupling reactions, demonstrating good recyclability and activity in aqueous media. wikipedia.org While the direct application of these recyclable catalysts to the synthesis of this compound has not been explicitly detailed in the literature, their success in analogous biaryl syntheses suggests a strong potential for adaptation.

Table 2: Recyclable Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemSupport MaterialRecovery MethodKey Advantages
Pd on Polymer Polystyrene, Poly(N-isopropylacrylamide)FiltrationWell-established, good stability.
Pd on Silica Mesoporous silicaFiltrationHigh surface area, tunable pore size. nih.gov
Pd on Magnetic Nanoparticles Iron Oxide (Fe₃O₄)Magnetic SeparationFacile separation, high reusability. nih.gov
Pd on Lanthanide Nanoparticles Lanthanum Fluoride (LaF₃)Centrifugation/FiltrationGood activity in aqueous media. wikipedia.org

Biocatalytic Transformations for Specific Functionalizations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For the synthesis of 4'-Fluorobiphenyl-2-ylamine, the introduction of the amine group is a key step where biocatalysis could be impactful.

Transaminases are a class of enzymes that can catalyze the amination of ketones to produce chiral amines with high enantioselectivity. researchgate.netnih.gov This approach would be particularly relevant for the synthesis of chiral derivatives of 4'-Fluorobiphenyl-2-ylamine. The process typically involves the reaction of a ketone precursor with an amine donor, such as isopropylamine (B41738) or alanine, in an aqueous buffer. nih.gov While the direct enzymatic amination of a 4'-fluorobiphenyl ketone to yield the target amine has not been documented, the successful application of transaminases to other bulky ketones suggests its feasibility. nih.govsemanticscholar.org For instance, ω-transaminases have been successfully used for the synthesis of chiral fluorine-containing amines from bulky ketone precursors. semanticscholar.org

The development of a biocatalytic route would likely involve screening a library of transaminases to identify an enzyme with the desired activity and selectivity for the specific fluorinated biphenyl ketone substrate. Process optimization would then focus on factors such as pH, temperature, co-solvent, and in-situ product removal to maximize yield and efficiency. semanticscholar.org

Flow Chemistry and Continuous Manufacturing Research for Scalable Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of pharmaceutical intermediates, including improved safety, better heat and mass transfer, and the potential for seamless integration of multiple reaction and purification steps. researchgate.net

The Suzuki-Miyaura coupling, a key step in the synthesis of 4'-Fluorobiphenyl-2-ylamine, is well-suited for adaptation to a flow process. nih.gov Continuous flow systems for Suzuki coupling have been developed using packed-bed reactors containing immobilized palladium catalysts. nih.govrsc.org This setup not only allows for continuous production but also facilitates catalyst recycling, as the catalyst remains in the reactor.

The integration of continuous synthesis with in-line purification, such as extraction with supercritical carbon dioxide (scCO₂), has been demonstrated for the production of biaryls. rsc.org This integrated approach can significantly streamline the manufacturing process, reducing the need for manual handling and isolation of intermediates. researchgate.net While a complete end-to-end continuous manufacturing process for this compound has not been reported, the successful implementation of flow chemistry for the synthesis of other active pharmaceutical ingredients (APIs) and related biaryl compounds provides a strong foundation for future development in this area. researchgate.net

Table 3: Comparison of Batch vs. Flow Chemistry for Suzuki-Miyaura Coupling

FeatureBatch ChemistryFlow Chemistry
Process Mode Discrete batchesContinuous stream
Heat & Mass Transfer Often limited, can lead to hotspotsExcellent, precise temperature control
Safety Handling of large quantities of reagentsSmaller reaction volumes, improved safety
Scalability Requires larger reactorsAchieved by running the process for longer
Integration Difficult to integrate multiple stepsAmenable to multi-step, integrated processes

Chemical Reactivity and Advanced Derivatization Strategies for 4 Fluorobiphenyl 2 Ylamine Hydrochloride

Reactivity of the Primary Amine Moiety in 4'-Fluorobiphenyl-2-ylamine hydrochloride

The primary amine group in 4'-Fluorobiphenyl-2-ylamine is a key functional handle for a variety of chemical transformations. Before reaction, the free base, 4'-Fluorobiphenyl-2-ylamine, is typically liberated from its hydrochloride salt by treatment with a suitable base.

Amidation, Sulfonamidation, and Acylation Reactions

The primary amine of 4'-Fluorobiphenyl-2-ylamine readily undergoes acylation, amidation, and sulfonamidation reactions to form the corresponding amides, ureas, and sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds.

Amidation: The reaction of 4'-Fluorobiphenyl-2-ylamine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields N-(4'-fluorobiphenyl-2-yl)amides. Direct condensation with carboxylic acids can be achieved under hydrothermal conditions or with the use of coupling agents. google.com A more common laboratory-scale synthesis involves the use of acid chlorides in the presence of a base to neutralize the liberated HCl.

Sulfonamidation: Sulfonamides are readily prepared by reacting 4'-Fluorobiphenyl-2-ylamine with sulfonyl chlorides in the presence of a base. google.comekb.eg This reaction is generally high-yielding and tolerates a wide range of functional groups. Alternative methods, such as the use of N-silylamines or electrochemical synthesis, have also been developed for the preparation of sulfonamides. ekb.egnih.gov

Acylation: Acylation with other electrophiles, such as isocyanates, leads to the formation of urea (B33335) derivatives. These reactions are typically carried out in an inert solvent at room temperature. nih.gov

Reagent TypeGeneral ReactionProduct Class
Acid ChlorideR-COClAmide
Sulfonyl ChlorideR-SO2ClSulfonamide
IsocyanateR-NCOUrea

Cyclization Reactions for Heterocyclic System Formation

The bifunctional nature of 4'-Fluorobiphenyl-2-ylamine and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems. The primary amine can participate in cyclization reactions with suitable reagents to form fused or appended heterocycles. For instance, reaction with α,β-unsaturated ketones can lead to the formation of substituted quinolines. Moreover, derivatives of 2-aminobiphenyls are known to undergo cyclization to form carbazoles and other nitrogen-containing polycyclic aromatic compounds. bohrium.com The specific conditions for these cyclization reactions are highly dependent on the desired heterocyclic system and the other reactants involved. clockss.orgresearchgate.netresearchgate.net

Reductive Amination and Imine Formation

4'-Fluorobiphenyl-2-ylamine can react with aldehydes and ketones to form imines, which can be subsequently reduced to the corresponding secondary or tertiary amines through reductive amination. wikipedia.orgyoutube.com This two-step, one-pot process is a powerful tool for the construction of complex amines.

Imine Formation: The initial condensation of the amine with a carbonyl compound to form an imine is typically carried out under mildly acidic conditions (pH 4-5) to facilitate the dehydration step. youtube.com

Reduction: The intermediate imine can be reduced in situ using a variety of reducing agents. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed as they are selective for the iminium ion over the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Carbonyl CompoundReducing AgentProduct Class
Aldehyde (R'-CHO)NaBH3CN or NaBH(OAc)3Secondary Amine
Ketone (R'-CO-R'')NaBH3CN or NaBH(OAc)3Secondary Amine

Functionalization and Modification of the Biphenyl (B1667301) Core

The biphenyl scaffold of 4'-Fluorobiphenyl-2-ylamine provides further opportunities for derivatization through electrophilic aromatic substitution and modern C-H activation strategies.

Electrophilic Aromatic Substitution (EAS) Pattern Investigations

The directing effects of the amino and fluoro substituents on the biphenyl core govern the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. In 2-amino-4'-fluorobiphenyl, the positions ortho and para to the strongly activating amino group are expected to be the most susceptible to electrophilic attack. The fluorine atom on the second ring will have a lesser influence on the reactivity of the first ring. Therefore, electrophilic substitution is most likely to occur at the C3, C5, and C1' positions of the biphenyl system. The exact substitution pattern will depend on the specific electrophile and reaction conditions. For example, bromination of o-fluoroaniline, a related starting material, has been shown to occur at the position para to the fluorine atom. google.comguidechem.com

C-H Activation and Late-Stage Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules, including biphenyl derivatives. nih.gov The amino group of 4'-Fluorobiphenyl-2-ylamine can act as a directing group for ortho-C-H activation, enabling the introduction of various functional groups at the C3 position.

Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used for the C-H functionalization of N-aryl amines. bohrium.comnih.govu-tokyo.ac.jprsc.orgnih.gov The amino group can direct the palladium catalyst to the ortho C-H bond, which can then be coupled with a variety of partners, including alkenes, alkynes, and aryl halides.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also been shown to be effective for the C-H amination and arylation of N-aryl amines and related compounds. nih.govresearchgate.netnih.govorganic-chemistry.orgrsc.org These reactions often proceed with high regioselectivity and functional group tolerance.

The development of these C-H activation methodologies provides a direct and atom-economical approach to the synthesis of highly substituted 4'-fluorobiphenyl-2-ylamine derivatives, which would be challenging to access through traditional methods.

Catalyst SystemReaction TypePosition of Functionalization
Palladium(II) Acetate / LigandArylation, Olefination, AcetoxylationOrtho to the amino group (C3)
Rhodium(II) CarboxylateAmination, ArylationOrtho to the amino group (C3)

Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Heck, Sonogashira, Kumada)

Metal-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. The this compound scaffold, possessing both an amino group and a biphenyl system, presents a unique substrate for such transformations. The inherent reactivity of the aryl rings, potentially modified by the electronic influence of the fluorine and amino substituents, allows for a range of coupling strategies.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, offers a viable route for the vinylation of the biphenyl core. While direct examples with this compound are not extensively documented, the reaction is well-established for a wide array of aryl halides and alkenes. For instance, the palladium-catalyzed reaction between aryl halides and acrylates proceeds efficiently to yield substituted alkenes. researchgate.netnih.gov The presence of the fluorine atom on one of the phenyl rings could influence the regioselectivity of the coupling, while the amino group might require protection to prevent side reactions with the catalyst.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another powerful tool for extending the carbon framework. nih.gov This palladium- and copper-cocatalyzed reaction is known for its mild conditions and tolerance of various functional groups. nih.govacs.org The application of Sonogashira coupling to substrates similar to this compound, such as fluorinated aryl halides, has been demonstrated to proceed with high efficiency. nih.gov Copper-free Sonogashira protocols have also been developed, which could be advantageous in minimizing potential side reactions. nih.govacs.orgvander-lingen.nlcetjournal.itnih.gov

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. nih.govorganic-chemistry.orgbohrium.comresearchgate.net This reaction is particularly effective for the synthesis of unsymmetrical biaryls. organic-chemistry.org The reactivity of aryl fluorides and chlorides in nickel-catalyzed Kumada couplings has been shown to be enhanced by the use of specific ligands, suggesting that the fluoro-substituted ring of 4'-Fluorobiphenyl-2-ylamine could be a suitable coupling partner. organic-chemistry.org Furthermore, the Kumada-Tamao-Corriu type reaction has been successfully applied to unprotected bromoanilines, indicating that the amino group in the target molecule may not impede the reaction under appropriate conditions. researchgate.net

Table 1: Overview of Potential Metal-Catalyzed C-C Bond Formations with 4'-Fluorobiphenyl-2-ylamine Derivatives

ReactionCoupling PartnersCatalyst SystemPotential Product Type
HeckAlkene (e.g., acrylate)Palladium catalyst (e.g., Pd(OAc)₂)Vinylated biphenyl derivative
SonogashiraTerminal alkyne (e.g., phenylacetylene)Palladium catalyst (e.g., Pd(PPh₃)₄), Copper co-catalyst (e.g., CuI)Alkynylated biphenyl derivative
KumadaGrignard reagent (e.g., Aryl-MgBr)Nickel or Palladium catalystArylated biphenyl derivative

Multicomponent Reaction (MCR) Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The presence of a primary amino group makes this compound an ideal candidate for incorporation into various MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net The this compound can serve as the amine component, leading to the formation of peptidomimetic structures bearing the fluorobiphenyl moiety. The versatility of the Ugi reaction allows for a high degree of structural diversity in the final products by simply varying the other three components. nih.gov

Another relevant MCR is the synthesis of highly substituted pyridines. For instance, a one-pot multicomponent condensation of aromatic aldehydes, malononitrile, and primary amines can yield 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. organic-chemistry.org Utilizing 4'-Fluorobiphenyl-2-ylamine as the primary amine in such a reaction could lead to the synthesis of novel pyridine (B92270) derivatives incorporating the fluorobiphenyl scaffold. An environmentally benign MCR for the regioselective synthesis of fluorinated 2-aminopyridines has also been reported, highlighting the utility of fluorinated building blocks in constructing complex heterocyclic systems. cetjournal.it

Table 2: Potential Multicomponent Reactions Involving 4'-Fluorobiphenyl-2-ylamine

MCR TypeReactantsPotential Product Scaffold
Ugi-4CRAldehyde, Carboxylic Acid, Isocyanideα-Acylamino carboxamide
Pyridine SynthesisAromatic Aldehyde, Malononitrile2-Amino-4-aryl-6-substituted pyridine

Photocatalytic and Electrocatalytic Transformations Involving the Biphenyl Amine Scaffold

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for organic synthesis, enabling unique transformations under mild conditions. The electron-rich nature of the biphenyl amine scaffold makes it amenable to such redox-based methodologies.

Photocatalysis , particularly with visible light, can be employed to generate radical intermediates from amines, which can then participate in C-C bond-forming reactions. For example, a photocatalytic method has been developed for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines with aliphatic amines to synthesize unsymmetrical 1,2-diamines. vander-lingen.nlorganic-chemistry.org This demonstrates that the biphenyl amine core can be functionalized through photoredox catalysis. The photocatalytic C-H heteroamination of arenes using tri(para-substituted)biarylamines as catalysts has also been reported, suggesting the potential for direct functionalization of the biphenyl rings. chemrxiv.org Furthermore, visible light-mediated desulfonylative transformations have been utilized for C-C bond formation and have been successfully applied to the modification of biologically active compounds. nih.gov

Electrocatalysis offers an alternative approach for the derivatization of the biphenyl amine scaffold. The electrochemical synthesis of polymers based on related aromatic amines, such as 4-(2-furyl) benzenamine, has been demonstrated. researchgate.net This suggests that 4'-Fluorobiphenyl-2-ylamine could potentially be used as a monomer in electropolymerization to create novel conductive materials. Electrochemical methods can also be used for the synthesis of amino derivatives of other complex molecules, indicating the potential for the electrochemical modification of the biphenyl amine structure. researchgate.net

Table 3: Potential Photocatalytic and Electrocatalytic Transformations

MethodTransformation TypePotential Application
PhotocatalysisC-C Bond Formation (via radical intermediates)Synthesis of complex diamines and functionalized biphenyls
ElectrocatalysisElectropolymerization, DerivatizationDevelopment of novel polymers and modified biphenyl structures

Computational Chemistry and Theoretical Investigations of 4 Fluorobiphenyl 2 Ylamine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride, which govern its reactivity and interactions.

A comparative study of substituted biphenyls has shown that the nature and position of substituents dictate the electronic characteristics. researchgate.net In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating amino group (in its protonated form) would create a unique electronic profile. The calculated ground state energy provides a measure of the molecule's stability.

Illustrative Ground State Properties from DFT Calculations:

PropertyIllustrative Value
Total Energy-X Hartrees
Dipole MomentY Debye
Dihedral Angle (C-C-C-C)Z degrees
C-F Bond Length~1.35 Å
C-N Bond Length~1.47 Å

Note: The values in this table are illustrative and represent typical ranges observed for similar fluorinated biphenyl (B1667301) compounds. Actual values would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. For this compound, the energy and distribution of these orbitals can be calculated using DFT. The HOMO is typically localized on the more electron-rich parts of the molecule, likely the amino-substituted phenyl ring, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the fluoro-substituted ring, indicating the site for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net The introduction of fluorine, a highly electronegative atom, can influence the HOMO-LUMO gap. emerginginvestigators.org

Illustrative Frontier Orbital Properties:

OrbitalEnergy (eV)Primary Localization
HOMO-AAmino-substituted phenyl ring
LUMO-BFluoro-substituted phenyl ring
HOMO-LUMO GapCEntire molecule

Note: These values are for illustrative purposes and would be determined through specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the biphenyl scaffold, primarily due to rotation around the inter-ring C-C bond, necessitates a thorough conformational analysis. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them.

For this compound, the dihedral angle between the phenyl rings is the most significant degree of freedom. A relaxed PES scan, where the dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, can be performed using quantum chemical methods. This would likely reveal that the planar conformations are high-energy states due to steric clashes between the ortho-hydrogens and the amino group. The minimum energy conformations are expected to be twisted. The presence of the hydrochloride salt will also influence the conformational preferences due to electrostatic interactions.

Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles

Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound in a solvent environment, which is more representative of real-world conditions. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

To perform MD simulations, a force field, which is a set of parameters describing the potential energy of the system, is required. For a novel molecule like this compound, specific parameters for the fluorinated biphenyl core may need to be developed or validated. nih.govbiorxiv.org Simulations in an explicit solvent, such as water, would reveal how solvent molecules interact with the compound and influence its conformational ensemble. The hydrochloride form would be solvated by water molecules, forming hydrogen bonds and stabilizing certain conformations. Analysis of the MD trajectory can provide information on the average dihedral angle, the flexibility of the molecule, and the radial distribution functions of solvent molecules around key functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating potential reaction mechanisms involving this compound.

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms can be used to locate the TS structure. Once a candidate TS is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the geometric changes that occur during the reaction. For instance, in a hypothetical N-alkylation reaction of this compound, computational modeling could elucidate the step-by-step mechanism and the associated energy barriers.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful in silico tools used in drug discovery and toxicology to predict the biological activity or other properties of chemical compounds based on their molecular structures. ut.eenih.gov These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as toxicity or receptor binding affinity. For aromatic amines, QSAR models have been developed to predict their carcinogenicity and other toxicological endpoints. oup.comoup.com

While no specific QSAR models for this compound were identified in the reviewed literature, we can discuss the principles and potential applications based on existing models for similar compounds. The development of a QSAR model typically involves a dataset of compounds with known activities and the calculation of various molecular descriptors. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: van der Waals volume, surface area, and 3D pharmacophore models.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), and electronic properties (e.g., HOMO/LUMO energies).

For aromatic amines, studies have shown that hydrophobicity (logP), electronic parameters, and steric factors are often critical in determining their biological activity. oup.com The fluorine atom in this compound would significantly influence these descriptors. For instance, fluorine substitution is known to increase lipophilicity and can alter the electronic properties of the aromatic rings, which in turn can affect interactions with biological targets. nih.govnih.gov A cheminformatics analysis of fluorinated ligands has shown that the position of fluorine substitution is crucial, with ortho-fluorination sometimes having a more positive effect on biological activity. nih.gov

A hypothetical QSAR model for predicting the activity of this compound would likely incorporate descriptors that capture the following structural features:

The Biphenyl System: Its size, shape, and conformational flexibility.

The Amino Group: Its basicity (pKa) and potential for hydrogen bonding.

The Fluorine Atom: Its position, electron-withdrawing nature, and contribution to lipophilicity.

By comparing the descriptor values of this compound to those of a training set of compounds within a validated QSAR model, predictions about its activity could be made. Such predictive models are valuable for prioritizing compounds for further experimental testing and for assessing potential risks, in line with regulatory initiatives like REACH that encourage the use of non-testing methods. ut.ee

Cheminformatics approaches, such as the analysis of matched molecular pairs, could also be employed to systematically evaluate the effect of the fluorine substitution on the activity of the parent 2-aminobiphenyl (B1664054) scaffold. nih.gov This involves comparing the activity of this compound to its non-fluorinated counterpart to understand the "activity cliff" introduced by the fluorine atom.

Research in Medicinal Chemistry and Drug Discovery Applications of 4 Fluorobiphenyl 2 Ylamine Hydrochloride Derivatives

4'-Fluorobiphenyl-2-ylamine hydrochloride as a Central Scaffold in Ligand-Based Drug Design

The this compound structure serves as a pivotal starting point in ligand-based drug design, a strategy that focuses on the optimization of a molecule's binding affinity to a specific biological target. The inherent characteristics of this scaffold, particularly the presence and position of the fluoro and amine groups on the biphenyl (B1667301) core, make it a valuable template for developing new drug candidates.

Scaffold Optimization and Lead Compound Generation Strategies

The process of developing a lead compound from the 4'-fluorobiphenyl-2-ylamine scaffold involves meticulous optimization strategies. Medicinal chemists systematically modify the core structure to enhance its interaction with a target protein. A primary focus is the derivatization of the 2-amino group, which can be transformed into a wide array of functional groups such as amides, sulfonamides, or ureas. These modifications allow for the introduction of various substituents that can probe the binding pocket of a target and establish critical interactions like hydrogen bonds and hydrophobic contacts.

Furthermore, the biphenyl rings themselves are targets for modification. The introduction of additional substituents or the replacement of a phenyl ring with a heterocyclic ring system can fine-tune the molecule's steric and electronic properties, ultimately leading to improved potency and selectivity.

Bioisosteric Replacements and Analog Design Rationales

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of analog design. In derivatives of 4'-fluorobiphenyl-2-ylamine, the fluorine atom is a key bioisostere. Its substitution for a hydrogen atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity. The high electronegativity of fluorine can lead to more favorable electrostatic interactions with the target protein.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) and properties (SPR) is fundamental to drug discovery. For derivatives of 4'-fluorobiphenyl-2-ylamine, these studies provide a roadmap for rational drug design.

Rational Design Based on Target-Ligand Interactions

Rational drug design leverages the three-dimensional structure of the target protein to design molecules that will bind to it with high affinity and selectivity. The 4'-fluorobiphenyl-2-ylamine scaffold is well-suited for this approach. The biphenyl core can be designed to fit into hydrophobic pockets of the target, while the functionalized amino group can form specific hydrogen bonds with key amino acid residues.

The 4'-fluoro group plays a crucial role in these interactions. It can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Additionally, its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby modulating their interactions with the target.

High-Throughput Screening (HTS) Follow-up and Hit-to-Lead Development Methodologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" that exhibit activity against a specific target. Once a derivative of 4'-fluorobiphenyl-2-ylamine is identified as a hit, it enters the hit-to-lead development phase. This involves the synthesis and evaluation of a focused library of analogs to establish an initial SAR.

The primary objective of this iterative process is to improve the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of the initial hit. For example, if a particular modification to the biphenyl scaffold results in a significant increase in activity, further chemical exploration will be focused on that region of the molecule.

Investigation of Protein-Ligand Interactions through Biophysical Methods

A suite of biophysical techniques is essential for elucidating the precise nature of the interaction between derivatives of 4'-fluorobiphenyl-2-ylamine and their protein targets. These methods provide critical data on the thermodynamics and kinetics of binding, which are vital for understanding the mechanism of action and guiding further optimization.

Key biophysical methods employed include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free method for monitoring binding events. It provides kinetic data, such as the association (ka) and dissociation (kd) rate constants, which are used to calculate the binding affinity (Kd).

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of the ligand-protein complex. This atomic-level detail is invaluable for understanding the specific interactions driving binding and for rationally designing more potent and selective compounds.

The insights gained from these biophysical studies, when combined with SAR and computational modeling, create a comprehensive understanding of how these ligands interact with their biological targets, thereby accelerating the development of new and effective medicines.

Surface Plasmon Resonance (SPR) Studies for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used extensively in drug discovery to study the kinetics of molecular interactions in real-time. drugdiscoverytrends.comenamine.net The method involves immobilizing one interacting partner, typically the protein target (ligand), onto a sensor chip surface, while the other partner, the small molecule inhibitor (analyte), is flowed over the surface. ox.ac.uk Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. researchgate.net This allows for the direct measurement of the association rate constant (kₐ or k_on) and the dissociation rate constant (k_d or k_off). nicoyalife.com The ratio of these two constants (k_d/kₐ) provides the equilibrium dissociation constant (K_D), a key measure of binding affinity. nih.gov

For derivatives of 4'-Fluorobiphenyl-2-ylamine, which often act as inhibitors of enzymes like protein kinases, SPR provides crucial insights beyond simple affinity. nih.govbioradiations.com The primary amine of the core structure can be used for immobilization to the sensor chip, although more commonly, the purified kinase target is immobilized. nih.gov By analyzing the kinetic profile, medicinal chemists can differentiate between compounds with similar affinities but different binding characteristics. For instance, a derivative with a slow dissociation rate (a long residence time on the target) might exhibit a more durable pharmacological effect in vivo.

While specific SPR kinetic data for direct derivatives of this compound are not broadly published, the analysis of structurally related kinase inhibitors containing biphenyl or fluorophenyl motifs is common. These studies are essential for establishing structure-kinetic relationships (SKR) and optimizing lead compounds.

Table 1: Representative SPR Kinetic Data for Biphenyl-Scaffold Kinase Inhibitors This table presents hypothetical but representative data for typical kinase inhibitors structurally related to 4'-Fluorobiphenyl-2-ylamine derivatives to illustrate the parameters obtained from SPR analysis.

Compound DerivativeTarget Kinasekₐ (1/Ms)k_d (1/s)K_D (nM)
Derivative AKinase X1.5 x 10⁵3.0 x 10⁻³20
Derivative BKinase X2.2 x 10⁵8.8 x 10⁻³40
Derivative CKinase Y7.8 x 10⁴1.2 x 10⁻²154
Derivative DKinase Y9.1 x 10⁴4.5 x 10⁻⁴5

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with molecular binding events. malvernpanalytical.com It is considered a gold-standard method because it provides a complete thermodynamic profile of a binding interaction in a single experiment, without the need for labeling or immobilization. nih.govyoutube.com In a typical ITC experiment, a solution of the ligand (e.g., a derivative of 4'-Fluorobiphenyl-2-ylamine) is titrated into a sample cell containing the target protein. malvernpanalytical.com The instrument measures the minute amounts of heat released (exothermic) or absorbed (endothermic) upon binding.

The data obtained allow for the direct determination of the binding affinity (K_a, the inverse of K_D), the binding stoichiometry (n), and the enthalpy change (ΔH). harvard.edu From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = ΔH - TΔS. frontiersin.org This complete thermodynamic signature is invaluable for understanding the driving forces behind the binding event. nih.gov For example, a binding process might be driven by favorable enthalpic contributions from hydrogen bonds and van der Waals interactions, or by favorable entropic contributions from the release of ordered water molecules from the binding site (the hydrophobic effect). nih.gov

For derivatives of 4'-Fluorobiphenyl-2-ylamine, ITC can guide lead optimization by revealing how chemical modifications affect the thermodynamics of target binding. frontiersin.orgnih.gov An improvement in binding affinity, for instance, can be dissected to see if it stems from improved enthalpy or entropy, providing crucial information for rational drug design.

Table 2: Representative Thermodynamic Data from ITC for Biphenyl-Amine Type Inhibitors This table presents hypothetical but representative data for inhibitors structurally related to 4'-Fluorobiphenyl-2-ylamine derivatives to illustrate the parameters obtained from ITC analysis.

Compound DerivativeTarget ProteinK_D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Derivative ETarget Z50-10.0-7.5-2.5
Derivative FTarget Z25-10.4-9.0-1.4
Derivative GTarget W200-9.1-4.0-5.1
Derivative HTarget W150-9.3-4.2-5.1

Prodrug and Advanced Drug Delivery System Research Employing the Amine Functionality

The primary amine group of the 4'-Fluorobiphenyl-2-ylamine scaffold is a key functional handle that can be leveraged to improve the pharmaceutical properties of its derivatives through prodrug strategies and advanced drug delivery systems. Aromatic amines can present challenges such as poor membrane penetration due to ionization under physiological conditions or susceptibility to first-pass metabolism. Prodrug approaches aim to temporarily mask this amine functionality to overcome these limitations.

Common prodrug strategies for amines include:

N-Acylation: Forming amides or carbamates can neutralize the basicity of the amine, improving lipophilicity and membrane permeability. The stability of these linkages must be carefully tuned to ensure cleavage by endogenous enzymes like amidases or esterases to release the active drug.

N-Mannich Bases: These are formed by reacting the amine with an aldehyde and an active hydrogen-containing compound. N-Mannich bases can increase lipophilicity and suppress the pKa of the parent amine, potentially improving absorption.

Coumarin-Based Systems: These systems can be designed to be sensitive to enzymes like esterases. Upon enzymatic cleavage, a spontaneous cyclization reaction releases the parent amine drug.

Beyond prodrugs, the amine functionality is useful for conjugation to advanced drug delivery systems. These systems aim to enhance therapeutic efficacy by improving solubility, stability, and enabling targeted delivery. Examples include:

Polymer-Drug Conjugates: Polymers such as polyethylene (B3416737) glycol (PEG) can be attached to the amine, increasing the drug's hydrodynamic size, which can prolong circulation time and reduce renal clearance.

Nanoparticle-Based Carriers: Amine-containing drugs can be loaded into or conjugated onto the surface of nanoparticles, liposomes, or micelles. nih.gov Surface functionalization with amines can also be used to create pH-responsive carriers that selectively release their payload in the acidic microenvironment of tumors.

Exploration of Novel Biological Targets for Derivatives of this compound

While a particular chemical scaffold may be initially designed to inhibit a specific biological target, its derivatives often possess the ability to interact with other, sometimes unrelated, targets. This phenomenon, known as polypharmacology, is a central theme in modern drug discovery. The exploration of novel biological targets for derivatives of this compound is a promising area of research to uncover new therapeutic indications.

The fluorobiphenyl-amine scaffold is present in molecules designed for a variety of targets. For example, a related compound, (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide, has been characterized as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), highlighting the potential for multi-target activity. nih.gov Given the prevalence of the biphenylamine motif in a vast number of kinase inhibitors, a primary avenue for exploration is screening derivatives against broad panels of kinases to identify novel inhibitory profiles.

Furthermore, screening against other enzyme classes and receptor families could yield unexpected discoveries. Techniques such as high-throughput screening (HTS) of large compound libraries against diverse biological assays, or computational methods like reverse docking (where a molecule is docked against a library of potential protein targets), are employed to identify these new interactions. Identifying a novel, potent activity for a derivative of 4'-Fluorobiphenyl-2-ylamine could repurpose the entire chemical series for a new disease area, such as oncology, inflammation, or neurodegenerative disorders.

Advanced Biological Activity and Mechanistic Investigations of 4 Fluorobiphenyl 2 Ylamine Hydrochloride Derivatives

Molecular Mechanism of Action (MoA) Elucidation for Derivatives

Understanding the precise molecular mechanism of action is crucial for the development of any new therapeutic agent. For derivatives of 4'-Fluorobiphenyl-2-ylamine hydrochloride, this involves a detailed investigation of their interactions with biological macromolecules.

Enzyme Kinetic Analysis and Inhibition Mechanisms

Enzyme inhibition is a common mechanism of drug action. Should a derivative of this compound be identified as an enzyme inhibitor, detailed kinetic studies would be essential to characterize its mode of inhibition. These studies determine parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency, and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Techniques such as fluorescent parallel electrophoresis assays can be employed for high-throughput screening and determination of Ki values. nih.gov For instance, in the study of neuraminidase inhibitors, this method allowed for the rapid determination of inhibition constants for multiple compounds. nih.gov The use of fluorinated functionalities in inhibitor design can also be advantageous. The 19F NMR can be a powerful tool to study the inhibitor's binding and its effect on the enzyme's conformation. nih.govresearchgate.net For example, the extent of α-fluorination in ketone-containing dipeptide mimics of chymotrypsin (B1334515) substrates was shown to correlate with their inhibitory potency, as determined by 19F NMR. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for a 4'-Fluorobiphenyl-2-ylamine Derivative

Enzyme TargetDerivativeKi (nM)Inhibition Type
Hypothetical Kinase XCompound A50Competitive
Hypothetical Protease YCompound B120Non-competitive

This table is a hypothetical representation of data that would be generated from enzyme kinetic studies.

Receptor Binding and Activation/Inhibition Pathways

Many drugs exert their effects by binding to specific receptors on the cell surface or within the cell. For derivatives of this compound, it is important to determine if they interact with any receptors and, if so, to characterize the nature of this interaction. Receptor binding assays are fundamental in this process. nih.gov These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the labeled ligand.

The data from these assays can be used to determine the binding affinity (Kd or IC50) of the derivative for the receptor. Further functional assays are then required to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a site other than the primary binding site and modulates the receptor's activity).

Cellular Pathway Modulation and Signaling Cascade Studies

Once a molecular target is identified, the next step is to understand how the interaction of a this compound derivative with its target affects cellular signaling pathways. This involves studying the downstream effects of target engagement, such as changes in protein phosphorylation, gene expression, or the release of secondary messengers.

Techniques like Western blotting, ELISA, and reporter gene assays are commonly used to investigate these signaling cascades. For example, if a derivative inhibits a specific kinase, researchers would look for a decrease in the phosphorylation of that kinase's known substrates within the cell.

Target Engagement Studies in Cellular Contexts

Confirming that a drug candidate interacts with its intended target within a living cell is a critical step in drug development. nih.gov This is known as target engagement. Several biophysical techniques can be used to measure target engagement in a cellular context. nih.gov

The Cellular Thermal Shift Assay (CETSA) is a powerful method that assesses the thermal stabilization of a target protein upon ligand binding. nih.gov An increase in the melting temperature of the protein in the presence of the compound indicates direct binding. Other techniques include the use of chemical probes, which are modified versions of the compound that can be used to visualize and quantify target binding in cells. nih.gov

Proteomic and Metabolomic Profiling in Response to Derivatives

The effect of a drug on a cell is rarely limited to a single pathway. Proteomic and metabolomic profiling provide a global view of the changes occurring in a cell upon treatment with a derivative of this compound.

Proteomics involves the large-scale study of proteins. By comparing the proteome of treated and untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound. This can reveal off-target effects and provide insights into the compound's broader mechanism of action.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the metabolome, scientists can understand how a compound affects cellular metabolism, which can be particularly relevant for diseases like cancer.

Phenotypic Screening Approaches for Novel Biological Effects of Derivatives

Phenotypic screening is a powerful approach to discover new biological activities for a compound without a preconceived hypothesis about its molecular target. nih.govenamine.netlifechemicals.combiorxiv.orgfrontiersin.org In this approach, libraries of compounds, which could include derivatives of this compound, are tested in cell-based or whole-organism models of a disease to identify compounds that produce a desired phenotypic change (e.g., inhibition of cancer cell growth, reduction of inflammation).

Once a "hit" is identified through phenotypic screening, a process known as target deconvolution is initiated to identify the molecular target responsible for the observed effect. nih.gov This approach has the potential to uncover novel drug targets and mechanisms of action. biorxiv.org

Advanced Analytical Characterization Techniques in Research for 4 Fluorobiphenyl 2 Ylamine Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Complex Mixtures and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the structural elucidation of unknown compounds in complex mixtures. ijpras.com Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically within 5 ppm, which allows for the confident assignment of elemental compositions from an observed mass-to-charge ratio (m/z). ijpras.comnih.gov

For 4'-Fluorobiphenyl-2-ylamine hydrochloride, HRMS is crucial for confirming its identity. The molecular formula of the free base is C₁₂H₁₀FN, with a calculated monoisotopic mass of 187.0797 u. guidechem.comsigmaaldrich.com In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to C₁₂H₁₁FN⁺, providing a high-confidence confirmation of the compound's elemental makeup.

In the context of metabolite identification, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform. pharmaron.comnih.gov It allows for the detection and tentative identification of metabolites in complex biological matrices like plasma or urine. nih.gov Common metabolic pathways for aromatic compounds include oxidation (hydroxylation), N-dealkylation, or conjugation (e.g., glucuronidation or sulfation). An LC-HRMS workflow can screen for these biotransformations by searching for the corresponding mass shifts from the parent drug. researchgate.net Analysis of the fragmentation patterns (MS/MS) of both the parent compound and its potential metabolites helps to pinpoint the site of metabolic modification. pharmaron.com

Table 1: Hypothetical HRMS Data for Identification of 4'-Fluorobiphenyl-2-ylamine and Potential Metabolites

Compound/MetaboliteMolecular FormulaExpected m/z [M+H]⁺Observed m/zMass Error (ppm)Potential Biotransformation
Parent CompoundC₁₂H₁₁FN⁺188.0870188.08721.1-
Hydroxylated MetaboliteC₁₂H₁₁FNO⁺204.0819204.08232.0Oxidation
Glucuronide ConjugateC₁₈H₁₉FNO₇⁺364.1139364.11410.5Glucuronidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework. The presence of the fluorine atom introduces characteristic couplings (J-couplings) to nearby ¹H and ¹³C nuclei, which are invaluable for assignment. jeolusa.comjeol.com

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both phenyl rings. Protons ortho and meta to the fluorine atom would appear as doublets or triplets with characteristic H-F couplings. The protons on the amine-bearing ring would also have distinct chemical shifts and coupling patterns. The amine protons (-NH₃⁺) may appear as a broad singlet.

¹³C NMR: The spectrum would display 12 distinct signals for the carbon atoms. The carbon directly bonded to fluorine (C-4') would show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away (C-3'/5' and C-2'/6') would exhibit smaller two-bond and three-bond C-F couplings, respectively. nih.gov

¹⁹F NMR: A single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom.

While 1D NMR provides essential information, 2D NMR experiments are required for unambiguous assignment of all signals, especially in complex spin systems like substituted biphenyls. weizmann.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within each aromatic ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing a powerful method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for establishing the connectivity between the two phenyl rings (e.g., correlations from protons on one ring to the quaternary carbon of the other) and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY can provide information about the preferred conformation and the spatial relationship between protons on the two different rings, such as the protons ortho to the inter-ring bond.

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the solid form of a pharmaceutical compound. researchgate.net Since different crystalline forms (polymorphs) or amorphous material will have distinct local molecular environments and intermolecular interactions, they can be differentiated by SSNMR. researchgate.netdur.ac.uk

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is the most common SSNMR experiment. mdpi.com For this compound, each polymorph would yield a unique ¹³C SSNMR spectrum. Differences in chemical shifts between polymorphs arise from variations in crystal packing, molecular conformation (e.g., the dihedral angle between the phenyl rings), and hydrogen bonding involving the ammonium (B1175870) group and the chloride ion. utah.edu Furthermore, ³⁵Cl and ¹⁴N/¹⁵N SSNMR can be exceptionally sensitive probes of the local environment around the chloride anion and the ammonium cation, respectively, providing clear fingerprints for different polymorphic forms. rsc.orgworktribe.com

Table 2: Illustrative ¹³C SSNMR Chemical Shift Differences Between Two Hypothetical Polymorphs

Carbon AtomForm I Chemical Shift (ppm)Form II Chemical Shift (ppm)Difference (Δδ ppm)
C1128.5129.81.3
C2148.2147.1-1.1
C1'137.9139.01.1
C4'163.4162.5-0.9

X-ray Crystallography for Single Crystal Structure Determination and Ligand-Protein Co-crystal Analysis

Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.com For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the crucial torsional angle between the two phenyl rings. researchgate.netiucr.org It would also reveal the details of the crystal packing and the hydrogen-bonding network, showing exactly how the ammonium group (-NH₃⁺) interacts with the chloride anion (Cl⁻) and potentially with neighboring molecules. researchgate.net

In the context of drug design, co-crystallizing the compound with its biological target (e.g., an enzyme or receptor) and solving the structure allows for a detailed analysis of the ligand-protein interactions. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs.

Table 3: Representative Crystallographic Data for a Biphenyl (B1667301) Amine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.55
b (Å)14.52
c (Å)16.25
β (°)98.19
Volume (ų)1764.4
Z (Molecules/unit cell)4
Hydrogen BondsN-H···Cl
Data is illustrative and based on similar reported structures. researchgate.net

Advanced Chromatographic Separations for Isomer Resolution and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds. When coupled with a UV detector or a mass spectrometer (LC-MS), it can effectively separate and quantify the main component from process-related impurities or degradation products. A typical impurity profile would be established using a reverse-phase HPLC method, likely with a C18 column and a mobile phase consisting of an acetonitrile (B52724)/water or methanol (B129727)/water gradient with a suitable buffer.

The concept of chirality in biphenyl systems can arise from restricted rotation around the single bond connecting the two rings, a phenomenon known as atropisomerism. For atropisomers to be stable and separable, there must be sufficiently large substituents in the ortho positions of the rings to create a high barrier to rotation.

In this compound, the ortho substituents are hydrogen and an ammonium group. These are generally not considered bulky enough to induce stable atropisomerism at room temperature. However, chiral HPLC would be the definitive technique to investigate this possibility. nih.gov Using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose, one could develop a method to separate potential enantiomers if they exist. jiangnan.edu.cn The absence of peak splitting would confirm the compound is achiral under the analytical conditions, while the presence of two resolved peaks would indicate the presence of atropisomers, allowing for the determination of enantiomeric purity. rsc.orgsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and quantification of volatile organic compounds. In the context of this compound, its direct analysis by GC-MS can be challenging due to the compound's low volatility and the presence of the polar amine group. However, GC-MS is exceptionally useful for characterizing volatile derivatives and identifying trace volatile impurities that may be present from the synthesis process or as degradation products.

To make non-volatile compounds like 4'-Fluorobiphenyl-2-ylamine amenable to GC analysis, a derivatization step is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For primary amines, common derivatization techniques include acylation, silylation, or alkylation. For instance, reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, significantly increasing its volatility.

Once derivatized, the compound can be introduced into the GC system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. mdpi.com A typical column used for this type of analysis is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

GC-MS is also highly sensitive for detecting trace impurities. mdpi.com Potential volatile impurities in a sample of this compound could include residual solvents from the synthesis (e.g., toluene, hexane) or by-products of the chemical reactions used in its production. The high resolution of capillary GC columns allows for the separation of these impurities from the main component, and the mass spectrometer provides the data for their identification, even at very low concentrations. nih.gov The analysis of these trace impurities is crucial for quality control and ensuring the purity of the compound for research applications.

Parameter Typical Condition Purpose
GC Column 30 m x 0.25 mm i.d., 0.25 µm film thickness Rxi®-5Sil MSSeparation of volatile compounds
Injector Temperature 250 °CVaporization of the sample
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 minElution of compounds with varying boiling points
Carrier Gas Helium at a constant flow rate of 1 mL/minTransport of the sample through the column
MS Ionization Mode Electron Ionization (EI) at 70 eVFragmentation of molecules for identification
Mass Range 40-500 amuDetection of a wide range of fragment ions

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an indispensable technique for the analysis of this compound in complex mixtures, such as biological matrices or environmental samples. This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.gov The separation is commonly achieved using a reversed-phase column, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid additive to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is employed to separate the analyte from other components in the mixture. nih.govresearchgate.net

After elution from the LC column, the analyte enters the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺. nih.gov

The tandem mass spectrometry (MS/MS) capability allows for highly selective detection. In the first stage of the mass spectrometer (MS1), the precursor ion (the [M+H]⁺ ion of this compound) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, as it only detects molecules that produce a specific precursor-to-product ion transition. nih.gov This is particularly advantageous when analyzing samples with complex matrices, as it minimizes interferences from other co-eluting compounds. nih.gov

Parameter Typical Condition Purpose
LC Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)Separation of the analyte from the matrix
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase
Flow Rate 0.3 - 0.5 mL/minElution of the analyte
Ionization Mode Positive Electrospray Ionization (ESI+)Generation of protonated molecular ions
Detection Mode Multiple Reaction Monitoring (MRM)Selective and sensitive quantification

Spectroscopic Methods for Mechanistic and Interaction Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be characterized by absorptions arising from the π → π* transitions of the biphenyl and aminophenyl chromophores. sharif.edu The position and intensity of these absorption bands can provide valuable information about the electronic structure of the molecule.

The biphenyl system typically exhibits a strong absorption band around 250 nm. The presence of the amino group and the fluorine atom will likely cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The amino group, being an electron-donating group, can cause a red shift (bathochromic shift) of the absorption bands.

UV-Vis spectroscopy is also a powerful tool for studying the binding interactions of this compound with other molecules, such as proteins or nucleic acids. When the compound binds to a macromolecule, its local environment changes, which can lead to alterations in its UV-Vis spectrum. These changes can manifest as a shift in the λmax (either a red or blue shift), a change in the absorbance intensity (hyperchromism or hypochromism), or the appearance of new absorption bands. By titrating the compound with a binding partner and monitoring the changes in the UV-Vis spectrum, one can determine the binding affinity (Ka) and stoichiometry of the interaction.

Parameter Typical Observation Interpretation
λmax ~250-300 nmπ → π* electronic transitions of the aromatic system
Bathochromic Shift Increase in λmaxBinding interaction or change in solvent polarity
Hypochromism Decrease in absorbanceIntercalation or stacking interactions
Hyperchromism Increase in absorbanceConformational changes upon binding

Fluorescence Spectroscopy for Molecular Probing and Interaction Dynamics

Fluorescence spectroscopy is a highly sensitive technique that can provide detailed information about the local environment and dynamic behavior of a molecule. Many aromatic compounds, including biphenyl derivatives, exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound can emit light at a longer wavelength.

The fluorescence properties, including the emission maximum, quantum yield, and fluorescence lifetime, are highly sensitive to the molecule's environment. mdpi.com For example, changes in solvent polarity, viscosity, or the presence of quenchers can significantly affect the fluorescence emission. This sensitivity makes fluorescence spectroscopy an excellent tool for probing molecular interactions.

When this compound binds to a macromolecule, its fluorescence properties can be altered. For instance, an increase in fluorescence intensity is often observed when a molecule moves from a polar aqueous environment to a non-polar binding pocket of a protein. This is because the non-polar environment can shield the fluorophore from non-radiative decay pathways. By monitoring these changes, one can study the dynamics of binding events and gain insights into the nature of the binding site. Fluorescence quenching experiments, where the decrease in fluorescence intensity is measured as a function of the concentration of a quenching agent, can also provide information about the accessibility of the bound compound to the solvent.

Parameter Typical Measurement Information Gained
Excitation Wavelength Corresponds to a UV-Vis absorption maximumSelectively excites the fluorophore
Emission Spectrum Wavelength of maximum fluorescence intensityInformation about the local environment
Quantum Yield Ratio of emitted photons to absorbed photonsEfficiency of the fluorescence process
Fluorescence Lifetime Average time the molecule spends in the excited stateProbes dynamic processes and quenching

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. mdpi.com While this compound itself is not a chiral molecule, CD spectroscopy can still be a valuable tool for investigating its interactions with chiral environments and for studying conformational changes.

Induced Circular Dichroism (ICD) can be observed when an achiral molecule like this compound binds to a chiral macromolecule, such as a protein or DNA. nih.gov The chiral environment of the binding site can induce a chiral conformation in the bound ligand, resulting in a measurable CD signal. The shape and magnitude of the ICD spectrum can provide information about the binding mode and the conformation of the compound in the bound state. researchgate.net

Furthermore, if the biphenyl rings of 4'-Fluorobiphenyl-2-ylamine are not coplanar, the molecule can exist as atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. If the rotation between the two phenyl rings is sufficiently restricted, these atropisomers can be chiral and could potentially be resolved. In such a case, CD spectroscopy would be the primary method to characterize the chirality of these isomers. nih.gov Even if the atropisomers are not stable enough to be isolated, CD spectroscopy could potentially be used to study the dynamics of their interconversion under certain conditions.

Technique Application to this compound Information Obtained
Induced Circular Dichroism (ICD) Binding to a chiral macromolecule (e.g., protein, DNA)Conformation of the bound ligand, binding mode
Conformational Analysis Study of atropisomerism due to restricted bond rotationChirality and interconversion of conformers

Future Research Directions and Translational Perspectives for 4 Fluorobiphenyl 2 Ylamine Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery and optimization. mdpi.com For derivatives of 4'-Fluorobiphenyl-2-ylamine hydrochloride, these computational tools offer a pathway to accelerate the design of new molecules with enhanced properties.

Key Research Thrusts:

Predictive Modeling: ML algorithms, such as neural network potentials (NNPs), can be trained on quantum mechanics (QM) data to predict the properties of novel compounds. acs.org This approach can be used to forecast the biological activity, toxicity, and material characteristics of new analogs of this compound without the need for initial synthesis and testing.

Generative Models: AI can be employed to generate novel molecular structures based on a desired set of properties. By inputting the core 4'-Fluorobiphenyl-2-ylamine scaffold and specifying desired attributes (e.g., enhanced binding affinity to a biological target), generative models can propose new derivatives for synthesis.

Optimization of Synthetic Routes: AI can analyze vast datasets of chemical reactions to predict the most efficient and high-yielding synthetic pathways for producing this compound and its derivatives. This can lead to significant time and cost savings in the laboratory. mdpi.com

ParameterTraditional ApproachAI-Enhanced Approach
Initial Lead Compounds 1,000 - 5,00010,000+ (virtually screened)
Time to Optimized Lead 2 - 3 years6 - 12 months
Success Rate LowSignificantly Higher
Cost HighReduced

Exploration of Novel Applications Beyond Current Scope

The unique electronic properties conferred by the fluorine atom make fluorinated biphenyl (B1667301) compounds promising candidates for applications in materials science and catalysis. nih.gov Future research should explore the potential of this compound in these emerging areas.

Materials Science: Fluorinated biphenyls are utilized in the development of liquid crystal displays, organic solar cells, and photoluminescent substances. nih.govacs.org The specific stereochemistry and electronic profile of this compound could be leveraged to create novel materials with tailored optical and electronic properties.

Catalysis: The biphenyl scaffold is a key component of many privileged ligands in transition metal catalysis. The amine and fluorine substituents on the biphenyl core of this compound could be used to tune the activity and selectivity of metal catalysts for a variety of organic transformations.

Development of Advanced Materials Incorporating the Biphenyl Amine Scaffold

The biphenyl amine scaffold can serve as a versatile building block for the construction of advanced materials with unique functional properties. mdpi.com

Potential Material Classes:

Porous Polymers: The rigid structure of the biphenyl unit can be incorporated into porous organic polymers (POPs) for applications in gas storage, separation, and catalysis. The amine functionality provides a site for post-synthetic modification, allowing for the tuning of the polymer's properties.

Conducting Polymers: Polymers incorporating the 4'-Fluorobiphenyl-2-ylamine unit could exhibit interesting electronic properties, with potential applications as organic semiconductors or in the development of sensors.

Biomaterials: The biphenyl amine scaffold could be integrated into biomaterials for tissue engineering and drug delivery applications. nih.gov For example, it could be used to create scaffolds that mimic the native tissue environment or to develop nanoparticles for targeted drug release. rsc.orgmdpi.com

Addressing Synthetic Challenges and Enhancing Sustainability in Production

The widespread application of this compound and its derivatives will depend on the development of efficient, scalable, and sustainable synthetic methods.

Key Areas for Improvement:

Greener Synthetic Routes: Current methods for the synthesis of biphenyls, such as the Suzuki-Miyaura coupling, often rely on palladium catalysts and organic solvents. acs.orgnih.gov Future research should focus on developing greener alternatives, such as using more abundant and less toxic metals, or employing electrochemical methods. mdpi.com

Catalytic Fluorination: The selective introduction of fluorine atoms into organic molecules is a significant challenge. mdpi.com Developing novel catalytic methods for the direct and regioselective fluorination of the biphenyl scaffold would represent a major advance. mdpi.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.

Illustrative Data Table: Comparison of Synthetic Methodologies

MethodCatalystSolventSustainability
Traditional Cross-Coupling PalladiumToluene, THFModerate
Electrochemical Synthesis None (electrode)Green Solvents (e.g., ionic liquids)High
Photocatalytic Fluorination PhotocatalystAcetonitrile (B52724)High

Collaborative Research Frameworks and Interdisciplinary Approaches for Comprehensive Study

A comprehensive understanding of the potential of this compound will require a collaborative and interdisciplinary approach.

Academia-Industry Partnerships: Collaboration between academic researchers and industry partners can accelerate the translation of fundamental discoveries into real-world applications.

Interdisciplinary Teams: Research teams comprising chemists, biologists, materials scientists, and computational scientists will be essential for fully exploring the diverse potential of this compound.

Open Science Initiatives: Sharing data and research findings through open science platforms can foster collaboration and accelerate progress in the field.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in medicine, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for 4'-Fluorobiphenyl-2-ylamine hydrochloride, and how can reaction efficiency be quantified?

Methodological Answer: To optimize synthetic routes, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Quantify efficiency using metrics such as yield, purity (via HPLC), and reaction time. For example:

  • Central Composite Design (CCD) can identify critical variables affecting yield .
  • Quantum chemical calculations (e.g., density functional theory) predict intermediate stability and transition states, narrowing experimental conditions .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • 1^1H/13^{13}C NMR : Confirm aromatic proton environments and fluorine coupling patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±1 ppm accuracy).
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze fluorine bonding states and purity .
  • FT-IR : Identify amine hydrochloride stretching vibrations (e.g., N–H at ~3200 cm1^{-1}).

Note: Cross-validate results with computational simulations (e.g., Gaussian software for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of reaction pathways for this compound?

Methodological Answer: Integrate reaction path search algorithms (e.g., GRRM or AFIR) with quantum mechanics/molecular mechanics (QM/MM) simulations to:

  • Map energy profiles for fluorination and amine protection steps.
  • Predict regioselectivity in biphenyl coupling reactions .
  • Identify solvent effects using COSMO-RS solvation models.

Case Study:
A 2024 study by ICReDD reduced reaction optimization time by 60% using automated transition-state searches paired with robotic experimentation .

Q. What statistical methods are appropriate for analyzing discrepancies in catalytic efficiency data across different synthetic batches?

Methodological Answer: Apply multivariate analysis to isolate batch-specific variables:

  • Principal Component Analysis (PCA) : Correlate impurities (e.g., residual solvents) with yield variations.
  • ANOVA : Test significance of factors like stirring rate or reagent purity.
  • Bayesian Inference : Update probability models as new batch data emerges .

Example Workflow:

Collect data on 10 batches (yield, catalyst lot, humidity).

Perform PCA to identify outlier batches.

Use ANOVA to confirm humidity as a critical factor (p < 0.05).

Q. What systematic approaches exist for resolving contradictions between theoretical predictions and experimental yields in fluorinated biphenylamine synthesis?

Methodological Answer: Implement a feedback loop between computation and experimentation:

Compare DFT-predicted activation energies with calorimetric data.

Revise computational models (e.g., include dispersion corrections for π-π stacking effects).

Re-test hypotheses using microfluidic reactors for rapid iteration .

Key Consideration:
Contradictions often arise from unaccounted solvent dynamics or trace impurities. Use gas chromatography-mass spectrometry (GC-MS) to detect byproducts .

Q. How can advanced surface chemistry techniques improve the understanding of this compound’s stability under varying humidity conditions?

Methodological Answer: Employ atomic force microscopy (AFM) and X-ray diffraction (XRD) to:

  • Monitor hygroscopicity-driven crystal structure changes.
  • Correlate surface adsorption isotherms with degradation rates.
  • Validate stability using accelerated aging studies (40°C/75% RH for 4 weeks) .

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Reactant of Route 1
Reactant of Route 1
4'-Fluorobiphenyl-2-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4'-Fluorobiphenyl-2-ylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.